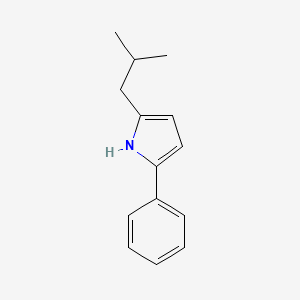![molecular formula C18H20N2 B6335778 2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-46-4](/img/structure/B6335778.png)
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (hereafter referred to as 2-Indol-HCP) is a cyclic hydrocarbon compound that has been found to possess a wide range of properties and applications. It is a colorless, water-soluble, and non-toxic compound that has been studied extensively in recent years. 2-Indol-HCP has been found to be an important component of many natural products, and has also been studied for its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
2-Indol-HCP has been studied extensively in scientific research due to its wide range of potential applications. It has been studied as a potential therapeutic agent for the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. 2-Indol-HCP has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
Wirkmechanismus
2-Indol-HCP has been found to act on a variety of targets, including enzymes, receptors, and other proteins. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-Indol-HCP has also been found to interact with the receptor for advanced glycation end products (RAGE), which is involved in the development of neurodegenerative diseases. Additionally, it has been found to interact with the enzyme thymidine kinase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-Indol-HCP has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-apoptotic, anti-angiogenic, and anti-metastatic properties. Furthermore, it has been found to possess neuroprotective properties, and has been found to be beneficial in the treatment of a variety of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Indol-HCP has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is non-toxic and water-soluble, making it safe to handle in the laboratory. A limitation of 2-Indol-HCP is that it is not very stable, and can degrade over time. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-Indol-HCP. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, further research could be conducted to better understand its mechanism of action, and to develop new methods for its synthesis. Furthermore, further research could be conducted to explore its potential therapeutic benefits in the treatment of neurological disorders. Finally, further research could be conducted to explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent in other areas of medicine.
Synthesemethoden
2-Indol-HCP can be synthesized through a variety of methods, including the use of the Knoevenagel condensation reaction, the Fischer indole synthesis, and the Ullmann reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of 2-Indol-HCP. This reaction involves the condensation of an aldehyde or ketone with a primary amine in the presence of a strong base, such as sodium hydroxide. The Fischer indole synthesis involves the use of a nitro compound and an amine, which are reacted in the presence of an acid catalyst. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-6-13-10-15(20-17(13)8-3-1)11-14-12-19-18-9-5-4-7-16(14)18/h4-5,7,9-10,12,19-20H,1-3,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOGETGLJXGAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

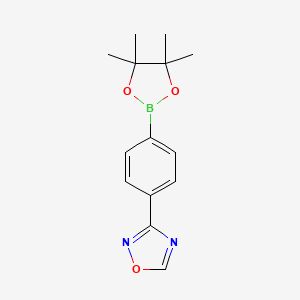
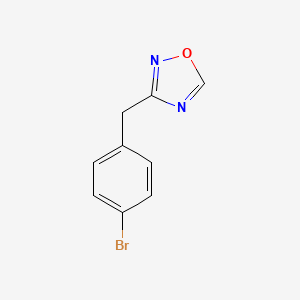


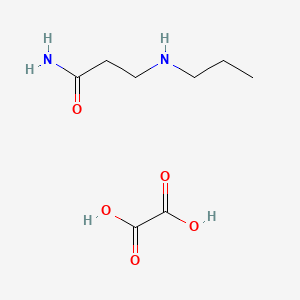
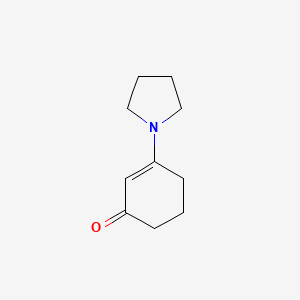
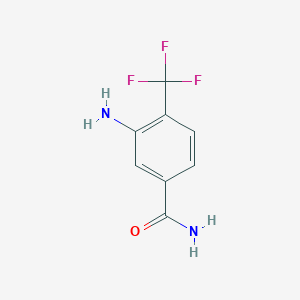
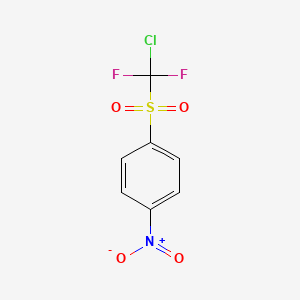

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


